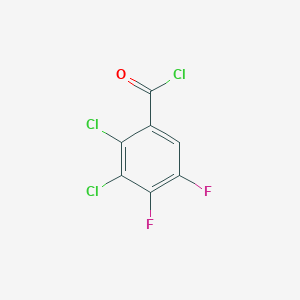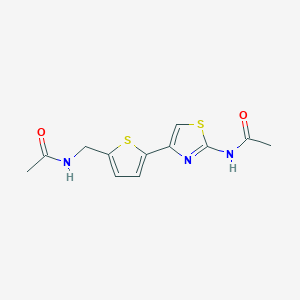![molecular formula C13H14O3 B8639373 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is a chemical compound that features an epoxy group and a tetralin backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone typically involves the reaction of tetralin derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while nucleophilic substitution can produce a range of substituted tetralin derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. These reactions often involve nucleophilic attack on the epoxy group, leading to the formation of new bonds and the generation of diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-Bis(2,3-epoxypropoxy)-3,3′5,5′-tetramethyl biphenyl: Another epoxy compound with a similar structure but different functional groups.
Bisphenol A diglycidyl ether: A widely used epoxy resin with similar reactivity but different applications
Uniqueness
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is unique due to its specific combination of an epoxy group and a tetralin backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and industrial processes .
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2 |
InChI-Schlüssel |
IINAKVBHQXNCON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Amino-3-bromothieno[3,2-c]pyridine-7-carbaldehyde](/img/structure/B8639358.png)






